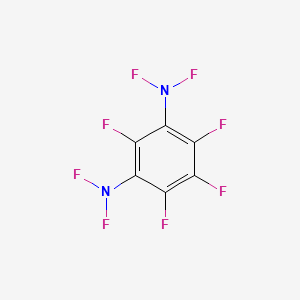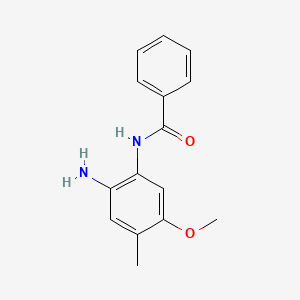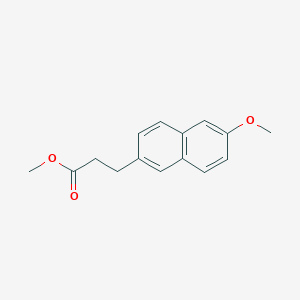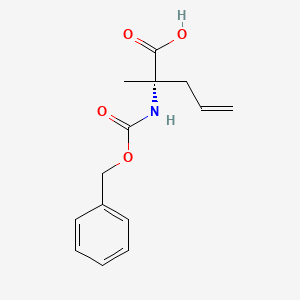
Octafluoro-1,3-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octafluoro-1,3-phenylenediamine is a fluorinated aromatic diamine compound It is characterized by the presence of eight fluorine atoms attached to a benzene ring, with two amino groups (-NH2) positioned at the 1 and 3 locations on the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octafluoro-1,3-phenylenediamine typically involves the fluorination of 1,3-phenylenediamine. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Octafluoro-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the fluorinated positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Octafluoro-1,3-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules and polymers.
Biology: The compound is explored for its potential use in bioimaging and as a fluorescent probe due to its unique optical properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, which exhibit excellent chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of Octafluoro-1,3-phenylenediamine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets are still under investigation and may vary depending on the application.
Comparaison Avec Des Composés Similaires
1,3-Phenylenediamine: A non-fluorinated analog with similar structural features but different chemical properties.
1,2-Phenylenediamine: Another isomer with amino groups at the 1 and 2 positions.
1,4-Phenylenediamine: An isomer with amino groups at the 1 and 4 positions, commonly used in the production of polymers like Kevlar.
Uniqueness: Octafluoro-1,3-phenylenediamine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These include increased thermal stability, chemical resistance, and unique electronic properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C6F8N2 |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
1-N,1-N,3-N,3-N,2,4,5,6-octafluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6F8N2/c7-1-2(8)5(15(11)12)4(10)6(3(1)9)16(13)14 |
Clé InChI |
CESJDDRRYPMKGE-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)N(F)F)F)N(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B13400844.png)
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B13400848.png)
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13400852.png)
![1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine](/img/structure/B13400862.png)
![potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate](/img/structure/B13400870.png)
![4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone](/img/structure/B13400875.png)
![10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B13400881.png)



![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)
![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)

